molecular formula C10H20O3 B14863972 (1S,2R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

(1S,2R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

Cat. No.: B14863972
M. Wt: 188.26 g/mol
InChI Key: KANCZQSRUGHECB-MRTMQBJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of p-Menthane-1,3,8-triol typically involves the chemical synthesis from p-menthol. The process is optimized to ensure high yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Menthane-1,3,8-triol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a starting material for the synthesis of various organic compounds.
  • Acts as a chiral building block in asymmetric synthesis.

Biology:

  • Studied for its antimicrobial properties against various pathogens.
  • Investigated for its potential use in developing new antibiotics.

Medicine:

  • Explored for its analgesic and anti-inflammatory effects.
  • Potential use in topical formulations for pain relief and inflammation reduction.

Industry:

Mechanism of Action

The mechanism of action of p-Menthane-1,3,8-triol involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. Its analgesic and anti-inflammatory effects are attributed to its ability to modulate pain receptors and reduce the production of inflammatory mediators .

Comparison with Similar Compounds

    p-Menthane-3,8-diol: Known for its insect repellent properties.

    Menthol: Widely used for its cooling sensation and flavoring properties.

    Carvone: Used in flavoring and as a fragrance component.

Uniqueness: p-Menthane-1,3,8-triol stands out due to its combination of antimicrobial, analgesic, and anti-inflammatory properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(1S,2R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

InChI

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3/t7-,8-,10+/m1/s1

InChI Key

KANCZQSRUGHECB-MRTMQBJTSA-N

Isomeric SMILES

C[C@@]1(CC[C@H](C[C@H]1O)C(C)(C)O)O

Canonical SMILES

CC1(CCC(CC1O)C(C)(C)O)O

Origin of Product

United States

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